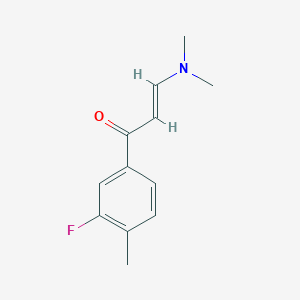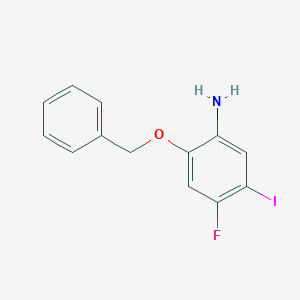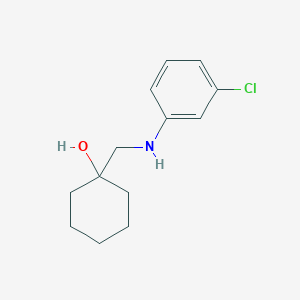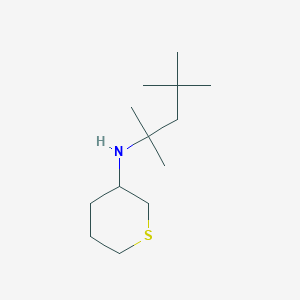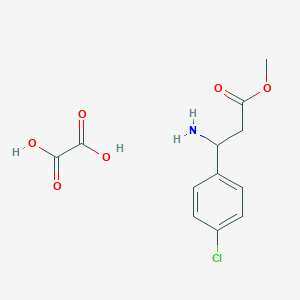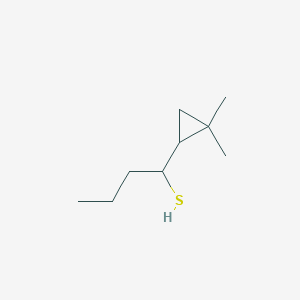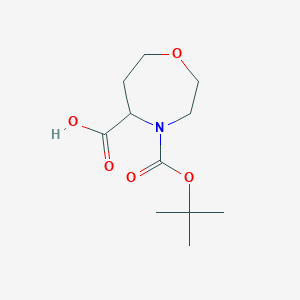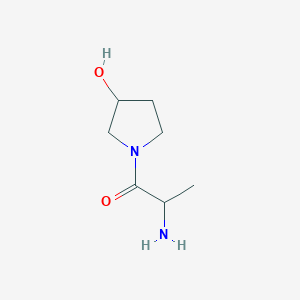
2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is a compound with the molecular formula C7H14N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypyrrolidine with 2-amino-1-propanone in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 2-Amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Uniqueness
2-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to a pyrrolidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C7H14N2O2/c1-5(8)7(11)9-3-2-6(10)4-9/h5-6,10H,2-4,8H2,1H3 |
InChI Key |
LSPXPIIMNBUMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


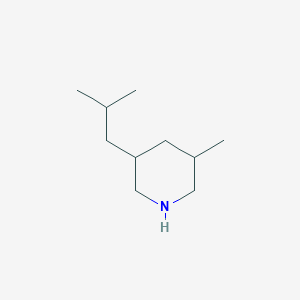
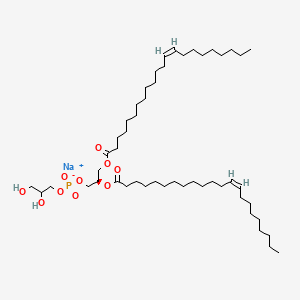
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium](/img/structure/B13332495.png)
![3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13332510.png)
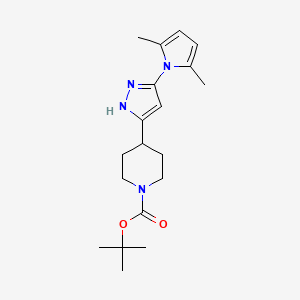
![(2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester](/img/structure/B13332523.png)
